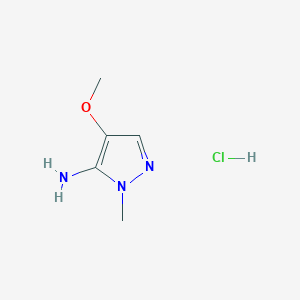![molecular formula C10H18ClNO2 B6604252 rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride CAS No. 2866254-57-9](/img/structure/B6604252.png)
rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(5R,8R)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride (rac-ASPCH) is a novel diastereomer of the synthetic amino acid derivative, 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride (ASPCH). The racemic mixture of ASPCH was first synthesized in the laboratory of Professor Masataka Arita in 2004. Rac-ASPCH has several potential applications in the fields of organic chemistry, biochemistry, and medicine.
Aplicaciones Científicas De Investigación
Rac-ASPCH has several potential applications in the fields of organic chemistry, biochemistry, and medicine. In organic chemistry, it can be used as a chiral building block for the synthesis of other chiral compounds. In biochemistry, it has been used to study the structure and function of various proteins. In medicine, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Mecanismo De Acción
Rac-ASPCH acts as an agonist at the glycine receptor, which is a type of ligand-gated ion channel. When bound to the receptor, it increases the influx of chloride ions into the cell, resulting in a decrease in the excitability of the neuron. This effect is known as inhibitory synaptic transmission.
Biochemical and Physiological Effects
Rac-ASPCH has several biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as GABA and glutamate, resulting in an increase in the inhibition of neuronal activity. It has also been shown to modulate the release of hormones such as insulin and glucagon, resulting in a decrease in blood sugar levels. In addition, it has been shown to modulate the release of endorphins, resulting in an increase in pain relief and relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride in lab experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a high solubility in water, making it easy to use in a variety of experiments. However, one limitation is that it has a relatively short half-life, making it difficult to use in long-term experiments.
Direcciones Futuras
There are several potential future directions for rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, further research could be done to explore the potential therapeutic uses of this compound, such as its use as an anticonvulsant or an antidepressant. Finally, further research could be done to explore the potential of this compound as a tool for drug discovery and development.
Métodos De Síntesis
Rac-ASPCH can be synthesized from the reaction of 1-azaspiro[4.5]decane-8-carboxylic acid (ASPC) and hydrochloric acid (HCl). The reaction proceeds by the addition of a proton to the carboxylic acid group of ASPC, forming an intermediate carboxylic acid salt. This salt then undergoes a dehydration reaction, resulting in the formation of rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride. In this reaction, the stereochemistry of the carboxylic acid group is preserved, resulting in a racemic mixture of ASPCH.
Propiedades
IUPAC Name |
1-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)8-2-5-10(6-3-8)4-1-7-11-10;/h8,11H,1-7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAXEOSORWPUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)C(=O)O)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6604196.png)

![tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6604211.png)
![6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers](/img/structure/B6604215.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B6604227.png)

![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)

![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)